dl-Normetazocine
Overview
Description
dl-Normetazocine: is a synthetic opioid compound known for its analgesic properties. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound is structurally related to other opioids and has been studied for its potential use in pain management.
Mechanism of Action
Target of Action
dl-Normetazocine, also known as Norpentazocine, primarily targets the mu, delta, and kappa opioid receptors (MOR, DOR, and KOR) in the body . These receptors play a crucial role in pain perception and analgesia. The compound’s interaction with these receptors is deeply affected by the nature of its N-substituents .
Mode of Action
This compound interacts with its targets (MOR, DOR, and KOR) by repositioning its flexible N-substituents relative to its cis-(−)-N-normetazocine nucleus . This repositioning allows the compound to produce different pharmacological profiles at the opioid receptors . The stereochemistry of N-normetazocine plays a crucial role in directing the compound to different targets . For instance, the (−)-(1R,5R,9R) configuration mainly interacts with opioid receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to opioid signaling. The compound’s interaction with opioid receptors can lead to changes in cAMP accumulation, which is a key component of the opioid signaling pathway . This pathway plays a crucial role in pain perception and response.
Pharmacokinetics
ADME properties can be predicted using computational methods and platforms like ADMETlab .
Result of Action
The interaction of this compound with opioid receptors results in significant molecular and cellular effects. For instance, one derivative of the compound, when tested in vitro and in vivo, displayed a Ki MOR of 6.1 nM in a competitive binding assay, and an IC50 value of 11.5 nM and an Imax of 72% in measurement of cAMP accumulation in HEK293 cells stably expressing MOR . Moreover, in a mouse model of acute thermal nociception, the compound exhibited naloxone-reversed antinociceptive properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in the chemical environment can affect the compound’s interaction with its targets and its overall pharmacological profile . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and action.
Biochemical Analysis
Biochemical Properties
dl-Normetazocine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to interact with opioid receptors, specifically the mu opioid receptor (MOR) and delta opioid receptor (DOR), as well as sigma-1 receptors (σ1R) . These interactions are crucial for its analgesic and antagonistic activities. The binding of this compound to these receptors modulates their activity, leading to changes in pain perception and other physiological responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with opioid receptors can lead to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP) and subsequent changes in gene expression . Additionally, this compound has been shown to affect calcium ion channels, which play a critical role in cellular signaling and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to opioid receptors, leading to the activation or inhibition of downstream signaling pathways . This binding can result in the inhibition of adenylate cyclase, reduced cAMP levels, and altered gene expression. Furthermore, this compound’s interaction with sigma-1 receptors can modulate calcium ion channels, affecting cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained analgesic effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant analgesic effects without causing severe adverse effects . At higher doses, the compound can induce toxic effects, including respiratory depression and sedation . Threshold effects have been observed, where the analgesic efficacy of this compound plateaus at certain dosages, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further modulate the compound’s effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound’s interaction with transporters and binding proteins can influence its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect this compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Normetazocine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzomorphan skeleton.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of this compound.
Functional Group Modification: Various functional groups are introduced to the core structure to achieve the desired pharmacological properties.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: dl-Normetazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological profile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties.
Scientific Research Applications
dl-Normetazocine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other opioid compounds.
Biology: Studied for its interactions with opioid receptors in the brain.
Medicine: Investigated for its potential use as an analgesic in pain management.
Industry: Utilized in the development of new pharmaceutical formulations.
Comparison with Similar Compounds
Pentazocine: Another synthetic opioid with similar analgesic properties.
Cyclazocine: Known for its mixed agonist-antagonist properties at opioid receptors.
Benzomorphan Derivatives: A class of compounds structurally related to dl-Normetazocine.
Uniqueness: this compound is unique due to its specific binding affinity and activity at opioid receptors. Its racemic nature allows for a balanced pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
25144-78-9 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(1S,9S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1 |
InChI Key |
DXESFJJJWBHLJX-MTLPFTSSSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |
Isomeric SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Norpentazocine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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